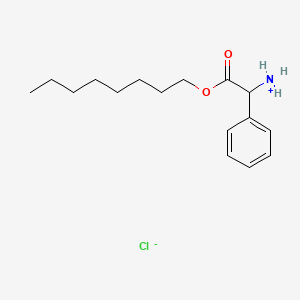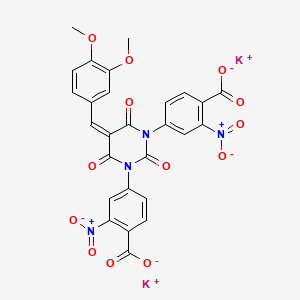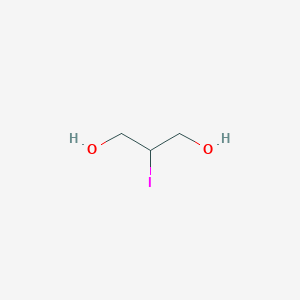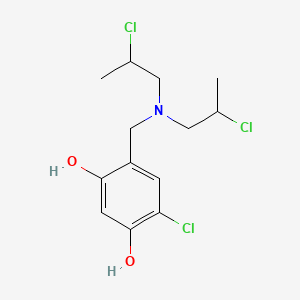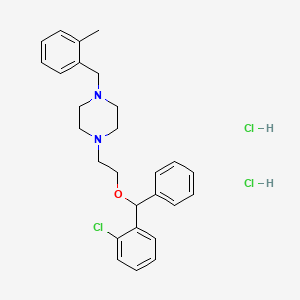
Chlorbenzoxamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorbenzoxamine hydrochloride is an antimuscarinic agent primarily used for the treatment of peptic ulcer disease and other functional gastrointestinal disorders . It is a structural analog of hydroxyzine and exhibits unique properties that make it effective in antagonizing gastric ulceration without significantly affecting gastric secretory functions .
Méthodes De Préparation
The synthesis of chlorbenzoxamine hydrochloride involves the reaction of 1-(2-chlorophenyl)-2-(phenylmethoxy)ethane with 1-(2-methylbenzyl)piperazine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Chlorbenzoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced compounds.
Applications De Recherche Scientifique
Chlorbenzoxamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antimuscarinic agents and their chemical properties.
Biology: Research involving this compound focuses on its effects on smooth muscle tissues and its potential use in treating gastrointestinal disorders.
Medicine: The compound is studied for its therapeutic potential in treating peptic ulcers and other related conditions.
Mécanisme D'action
Chlorbenzoxamine hydrochloride exerts its effects by antagonizing muscarinic receptors in the gastrointestinal tract. This action reduces the motility and secretory functions of the stomach, thereby alleviating symptoms associated with peptic ulcers. The compound does not exhibit significant anticholinergic or antihistaminic activity but produces a nonspecific depression of isolated smooth muscle .
Comparaison Avec Des Composés Similaires
Chlorbenzoxamine hydrochloride is compared with other similar compounds such as hydroxyzine and carbinoxamine. While all these compounds share structural similarities, this compound is unique in its specific antagonism of gastric ulceration without significantly affecting gastric acid concentration . This makes it a valuable therapeutic agent for treating peptic ulcer disease.
Similar Compounds
- Hydroxyzine
- Carbinoxamine
Propriétés
Numéro CAS |
5576-62-5 |
|---|---|
Formule moléculaire |
C27H33Cl3N2O |
Poids moléculaire |
507.9 g/mol |
Nom IUPAC |
1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H |
Clé InChI |
ZTACEXAAXMFRGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


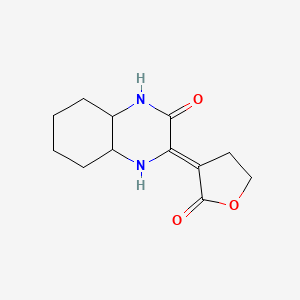
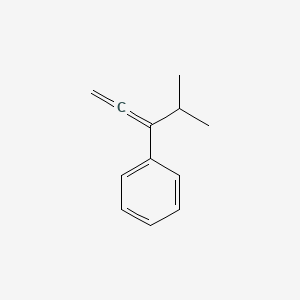
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
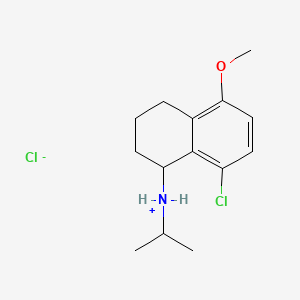
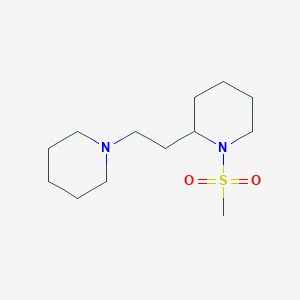
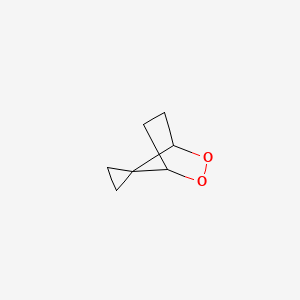
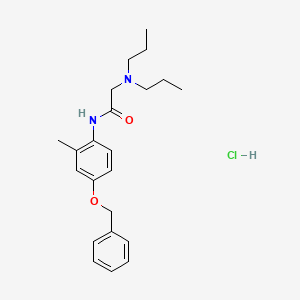
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)

